N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine
CAS No.: 1599568-47-4
Cat. No.: VC3028256
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1599568-47-4 |
|---|---|
| Molecular Formula | C11H15BrN2 |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine |
| Standard InChI | InChI=1S/C11H15BrN2/c1-14(11-3-2-4-11)8-10-6-5-9(12)7-13-10/h5-7,11H,2-4,8H2,1H3 |
| Standard InChI Key | ZQANVZIPCNWSHO-UHFFFAOYSA-N |
| SMILES | CN(CC1=NC=C(C=C1)Br)C2CCC2 |
| Canonical SMILES | CN(CC1=NC=C(C=C1)Br)C2CCC2 |
Introduction
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine is a chemical compound with a unique structure that combines a cyclobutane ring with a pyridine moiety. Its CAS number is 1599568-47-4, and it has a molecular weight of 255.15 g/mol . This compound is of interest in organic synthesis and potentially in pharmacology due to its structural features.
Comparison with Similar Compounds
Similar compounds, such as N-[1-(pyridin-2-yl)ethyl]cyclobutanamine, have been studied for their enzyme interactions and receptor binding properties. The variation in the position of the pyridine substituent and the presence of different functional groups can significantly affect biological activity and reactivity.
| Compound | Structure | Key Features | Uniqueness |
|---|---|---|---|
| N-[1-(pyridin-2-yl)ethyl]cyclobutanamine | Cyclobutane with pyridine at position 2 | Exhibits potential in pharmacology due to structural similarity to bioactive molecules | Unique combination of cyclobutane and pyridine rings |
| N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine | Cyclobutane with 5-bromopyridin-2-yl methyl group | Potential for biological activity due to pyridine and bromine substituents | Presence of bromine and methyl groups on the pyridine and cyclobutane rings |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume